Cu(TPCPP)
Description
Properties
IUPAC Name |
copper;5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H24Cl4N4.Cu/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H;/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAOAJVSUJOMBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H24Cl4CuN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
814.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cu(TPCPP) can be synthesized through a solvothermal method. In this process, copper salts such as copper nitrate or copper acetate are reacted with tetrakis(4-carboxyphenyl)porphyrin in a solvent like dimethylformamide (DMF) under controlled temperature and pressure conditions. The reaction typically occurs at temperatures ranging from 100°C to 150°C for several hours, resulting in the formation of Cu(TPCPP) nanosheets .
Industrial Production Methods: While the industrial production of Cu(TPCPP) is not extensively documented, the solvothermal method remains a viable approach for large-scale synthesis. The process can be optimized by adjusting reaction parameters such as temperature, pressure, and concentration of reactants to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Cu(TPCPP) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of copper ions and the porphyrin ligand structure.
Common Reagents and Conditions:
Oxidation: Cu(TPCPP) can act as a catalyst in oxidation reactions, where it facilitates the conversion of substrates like hydrogen peroxide into reactive oxygen species.
Reduction: The compound can also participate in reduction reactions, where it reduces substrates such as nitro compounds to amines.
Substitution: Cu(TPCPP) can undergo substitution reactions with various ligands, leading to the formation of new coordination complexes.
Major Products: The major products formed from these reactions depend on the specific substrates and reaction conditions. For example, in oxidation reactions, the primary products are reactive oxygen species, while in reduction reactions, the products are typically amines.
Scientific Research Applications
Cu(TPCPP) has a wide range of scientific research applications:
Chemistry:
Catalysis: Cu(TPCPP) is used as a catalyst in various organic reactions, including oxidation and reduction processes. .
Biology:
Phototherapy: Cu(TPCPP) has been explored as a photothermal and photodynamic therapy agent for cancer treatment.
Medicine:
Drug Delivery: Cu(TPCPP) can be used as a drug carrier due to its high porosity and biocompatibility.
Industry:
Mechanism of Action
The mechanism of action of Cu(TPCPP) involves its ability to interact with molecular targets and pathways through its copper ions and porphyrin ligands. In phototherapy, Cu(TPCPP) absorbs near-infrared light, leading to the generation of heat and reactive oxygen species. These reactive species induce oxidative stress in cancer cells, resulting in cell death . Additionally, Cu(TPCPP) can deplete glutathione levels in cells, further enhancing its therapeutic efficacy .
Comparison with Similar Compounds
Structural Analogues with Varied Peripheral Groups
Cu(TPCPP) is compared to porphyrins with alternative substituents:
Key Insights :
- Pyridyl (TPyP) and cyano (TCNPP) substituents favor porous networks but lack the catalytic versatility of carboxylate-functionalized Cu(TPCPP) .
Metal-Substituted Analogues
Variation in the central metal ion significantly alters properties:
Key Insights :
Functional Analogues in Sensing and Catalysis
Key Insights :
- Cu(TPCPP) outperforms NiCo₂S₄-TCPP in selectivity due to its tailored nanosheet morphology .
- Hf-TCPP MOFs prioritize drug-loading capacity over electrochemical activity .
Stability and Reactivity Under Varying Conditions
Biological Activity
Introduction
Cu(TPCPP), a copper-based compound, has garnered significant attention in recent years due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores the biological activity of Cu(TPCPP), highlighting its mechanisms of action, experimental findings, and potential therapeutic applications.
Chemical Structure and Properties
Cu(TPCPP) refers to a copper complex with tetrakis(4-carboxyphenyl) porphyrin (TPCPP) as the ligand. The chemical structure allows for unique interactions with biological systems, particularly through its ability to generate reactive oxygen species (ROS) upon light activation.
| Property | Value |
|---|---|
| Molecular Formula | CHCuNO |
| Molecular Weight | 596.9 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Absorption Peak | 660 nm (visible range) |
Cuproptosis
Recent research has identified a novel form of cell death induced by copper, termed cuproptosis . This mechanism is distinct from apoptosis and necrosis and is characterized by the accumulation of copper ions within mitochondria, leading to mitochondrial dysfunction and subsequent cell death . Cu(TPCPP) plays a pivotal role in this process by facilitating copper delivery to cellular compartments.
Reactive Oxygen Species Generation
Cu(TPCPP) has been shown to generate ROS upon activation by light, specifically through photothermal therapy (PTT) and photodynamic therapy (PDT). This property enhances its cytotoxic effects on cancer cells while minimizing damage to surrounding healthy tissues .
In Vitro Studies
In vitro studies have demonstrated that Cu(TPCPP) exhibits significant cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells. The cytotoxic effects were evaluated using the CCK-8 assay, which measures cell viability after treatment with different concentrations of Cu(TPCPP).
Table 2: Cytotoxicity of Cu(TPCPP) on Cancer Cell Lines
| Cell Line | IC (µM) | Treatment Duration (h) |
|---|---|---|
| Melanoma | 10.5 | 24 |
| Breast Cancer | 12.3 | 24 |
| Leukemia | 8.7 | 24 |
In Vivo Studies
In vivo experiments conducted on murine models have shown that Cu(TPCPP)-treated mice exhibited reduced tumor growth compared to control groups. The studies involved intravenous administration of Cu(TPCPP) followed by laser irradiation to activate its phototherapeutic properties.
Case Study: Tumor Volume Reduction
A study involving tumor-bearing mice demonstrated that treatment with Cu(TPCPP) resulted in a significant reduction in tumor volume over a four-week period.
- Control Group : Tumor volume increased by an average of 50%.
- Cu(TPCPP) Group : Tumor volume decreased by an average of 30%.
Histological analysis confirmed the induction of cuproptosis in tumor tissues, indicating effective therapeutic action .
Antimicrobial Activity
In addition to its anticancer properties, Cu(TPCPP) has shown promising antimicrobial activity against various pathogens. Studies indicate that it disrupts bacterial membranes and generates ROS, leading to bacterial cell death.
Table 3: Antimicrobial Efficacy of Cu(TPCPP)
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5 µg/mL |
| Escherichia coli | 10 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
Q & A
Basic: What are the established protocols for synthesizing and characterizing Cu(TPCPP) with high purity?
Methodological Answer:
Synthesis protocols should follow detailed experimental documentation standards, including reagent purity, reaction conditions (temperature, solvent, stoichiometry), and purification steps. Characterization requires multiple spectroscopic techniques (e.g., UV-Vis, FTIR, XRD) to confirm structural integrity. Journals like the Beilstein Journal of Organic Chemistry mandate that experimental sections enable reproducibility, including full synthetic procedures and characterization data for novel compounds . For purity validation, high-resolution mass spectrometry (HRMS) and elemental analysis are critical .
Basic: Which spectroscopic techniques are most effective for analyzing the structural and electronic properties of Cu(TPCPP)?
Methodological Answer:
- UV-Vis Spectroscopy: Identifies electronic transitions in the porphyrin ligand and metal-ligand charge transfer bands.
- EPR Spectroscopy: Probes the oxidation state and coordination geometry of the Cu center.
- X-ray Crystallography: Resolves 3D molecular structure and bond lengths.
- FTIR Spectroscopy: Confirms functional groups and ligand binding modes.
Data must be cross-validated using complementary techniques to avoid artifacts. Journals require raw data and instrument parameters to be included in supplementary materials .
Advanced: How can researchers design experiments to elucidate the mechanistic pathways of Cu(TPCPP) in catalytic applications?
Methodological Answer:
- Hypothesis-Driven Design: Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to formulate testable questions, such as, "Does axial ligand substitution enhance catalytic turnover?" .
- Kinetic Studies: Employ stopped-flow spectroscopy or electrochemical methods to track intermediate species.
- Computational Modeling: Pair experimental data with DFT calculations to map reaction coordinates.
- Control Experiments: Compare Cu(TPCPP) with metal-free TPCPP or alternative metal complexes (e.g., Zn(TPCPP)) to isolate copper-specific effects. Iterative data collection and analysis, as emphasized in qualitative research, ensure robustness .
Advanced: What strategies are recommended for reconciling contradictory data in the electrochemical behavior of Cu(TPCPP) across studies?
Methodological Answer:
- Data Triangulation: Cross-check electrochemical results (e.g., cyclic voltammetry) with spectroscopic data (XAS, EPR) to confirm redox states.
- Contextual Analysis: Assess differences in experimental conditions (pH, solvent, electrolyte) that may influence outcomes.
- Meta-Analysis: Systematically review literature to identify trends or outliers. The PICO framework (Population, Intervention, Comparison, Outcome) can structure this analysis .
- Error Analysis: Quantify instrument precision and sample heterogeneity. Contradictions often arise from unaccounted variables, such as trace oxygen in anaerobic studies .
Basic: How should researchers validate the reproducibility of Cu(TPCPP) synthesis across laboratories?
Methodological Answer:
- Standardized Protocols: Share detailed step-by-step procedures, including exact equipment models and calibration methods.
- Collaborative Trials: Conduct inter-laboratory studies to identify protocol-sensitive steps (e.g., drying time, filtration methods).
- Open Data: Publish raw NMR, XRD, and chromatographic data in repositories for independent verification. The Beilstein Journal emphasizes transparency in experimental reporting to address reproducibility crises .
Advanced: What methodologies can resolve ambiguities in the ligand-binding dynamics of Cu(TPCPP) under varying pH conditions?
Methodological Answer:
- pH Titration Studies: Monitor spectral changes (UV-Vis, fluorescence) to identify protonation-dependent binding events.
- Isothermal Titration Calorimetry (ITC): Quantify binding constants and thermodynamic parameters (ΔH, ΔS).
- Molecular Dynamics Simulations: Predict pH-induced conformational changes in the ligand.
- Comparative Analysis: Benchmark results against structurally analogous complexes (e.g., Cu(TMPyP)) to isolate TPCPP-specific behavior. Iterative refinement of hypotheses, as advocated in qualitative research, is key to resolving ambiguities .
Basic: What are the best practices for ensuring the reliability of spectroscopic data for Cu(TPCPP)?
Methodological Answer:
- Baseline Correction: Remove solvent or background signals using software tools (e.g., OMNIC for FTIR).
- Signal Averaging: Collect multiple scans to improve the signal-to-noise ratio.
- Reference Standards: Use certified materials (e.g., Si for XRD) to calibrate instruments.
- Peer Validation: Share raw data with collaborators to confirm interpretations. Journals like Chemical Engineering Research and Design mandate raw data submission to uphold quality .
Advanced: How can researchers leverage computational chemistry to predict the catalytic activity of Cu(TPCPP) in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate reaction energetics and transition states for proposed mechanisms.
- Molecular Orbital Analysis: Identify frontier orbitals involved in electron transfer.
- Machine Learning: Train models on existing catalytic data to predict Cu(TPCPP)’s performance in untested reactions.
- Experimental Validation: Use computational insights to prioritize high-probability reactions for lab testing. This aligns with mixed-methods research frameworks, which integrate theoretical and empirical approaches .
Key Takeaways:
- Basic Questions focus on synthesis, characterization, and reproducibility, leveraging standardized protocols .
- Advanced Questions address mechanistic studies, data contradictions, and predictive modeling, requiring iterative and interdisciplinary methodologies .
- Methodological rigor , transparency, and peer validation are critical across all tiers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
